3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoicacid
CAS No.:
Cat. No.: VC18201406
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO2 |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 3-methyl-2-(3-methylpyrrol-1-yl)butanoic acid |
| Standard InChI | InChI=1S/C10H15NO2/c1-7(2)9(10(12)13)11-5-4-8(3)6-11/h4-7,9H,1-3H3,(H,12,13) |
| Standard InChI Key | NLCNVIXWIUGCPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C=C1)C(C(C)C)C(=O)O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Stereochemistry
The molecule comprises a butanoic acid backbone substituted at the C2 position with a 3-methyl-1H-pyrrole moiety. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, features an additional methyl group at its C3 position. This substitution pattern introduces steric and electronic effects that influence the compound’s conformational flexibility and intermolecular interactions .
Table 1: Comparative Molecular Properties of Pyrrole-Substituted Butanoic Acids
Spectroscopic and Crystallographic Data
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing the target molecule:
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Pyrrole Ring Formation on a Prefunctionalized Backbone:
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Late-Stage Functionalization:
Challenges in Synthesis
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Regioselectivity: Ensuring methylation occurs specifically at the pyrrole’s C3 position requires careful control of reaction conditions. Competing N-methylation or C2/C4 substitutions could generate isomeric byproducts.
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Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during pyrrole formation to prevent decarboxylation or side reactions .
Comparative Analysis with Heterocyclic Analogs
Pyrazole vs. Pyrrole Derivatives
The hydrochloride salt of 3-methyl-2-(1-methyl-1H-pyrazol-3-yl)butanoic acid (Ref. 3) offers insights into the impact of heterocycle identity on physicochemical properties:
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Solubility: Pyrazole derivatives generally exhibit higher aqueous solubility than pyrrole analogs due to increased polarity. The hydrochloride salt further enhances solubility via ionic dissociation .
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Metabolic Stability: Pyrroles are more prone to oxidative metabolism (e.g., CYP450-mediated hydroxylation) compared to pyrazoles, which resist ring oxidation .
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